molecular formula C10H7Br2N3O B2572175 5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide CAS No. 2021315-04-6

5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide

Cat. No.: B2572175
CAS No.: 2021315-04-6
M. Wt: 344.994
InChI Key: VSKHHEVERDCDNZ-UHFFFAOYSA-N
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Description

5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with bromine atoms at positions 5 and 6, a cyano group attached to a cyclopropyl ring, and a carboxamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors

    Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at positions 5 and 6.

    Cyclopropylation: The cyano group is introduced via a cyclopropylation reaction using cyclopropylamine and cyanogen bromide.

    Carboxamidation: The carboxamide group is introduced through a reaction with an appropriate amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxamide group can undergo hydrolysis to form carboxylic acids.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Cyclization: Acid or base catalysts in solvents like ethanol or acetonitrile.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and cyano group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dichloro-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
  • 5,6-difluoro-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
  • 5,6-dimethyl-N-(1-cyanocyclopropyl)pyridine-3-carboxamide

Uniqueness

5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated or alkyl-substituted analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

5,6-dibromo-N-(1-cyanocyclopropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N3O/c11-7-3-6(4-14-8(7)12)9(16)15-10(5-13)1-2-10/h3-4H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKHHEVERDCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC(=C(N=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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